Cas no 21018-84-8 (Amarogentin)

Amarogentin structure
Amarogentin structure
Productnaam:Amarogentin
CAS-nummer:21018-84-8
MF:C29H30O13
MW:586.540709972382
MDL:MFCD30541334
CID:51708
PubChem ID:115149

Amarogentin Chemische en fysische eigenschappen

Naam en identificatie

    • Amarogentin
    • AMAROGENTIN(P) PrintBack
    • MAROGENTIN(P) PrintBack
    • Amarogentin Hydrate
    • amarosgentin
    • amorogentin
    • sweroside-2'-O-3",5",3'''-trihydroxy-biphenyl-2''-carboxylic acid
    • C09767
    • DBOVHQOUSDWAPQ-WTONXPSSSA-N
    • CHEBI:2622
    • AMAROGENTIN [MI]
    • 2-(4aS-(4aalpha,5beta,6alpha))-3,3',5-Trihydroxy-(1,1'-biphenyl)-2-carboxylate
    • DTXSID501029787
    • sweroside-2'-(3'',5'',3'''-trihydroxydiphenyl)-2''-carboxylic acid ester
    • GTPL12459
    • SCHEMBL1031187
    • NS00120927
    • HY-N2447
    • [(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
    • Q3613679
    • (2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((3S,4R,4aS)-8-oxo-4-vinyl-3,4,4a,5,6,8-hexahydropyrano[3,4-c]pyran-3-yl)oxy)tetrahydro-2H-pyran-3-yl 3,3',5-trihydroxy-[1,1'-biphenyl]-2-carboxylate
    • 1H,3H-Pyrano(3,4-c)pyran-1-one, 5-ethenyl-4,4a,5,6-tetrahydro-6-((2-O-((3,3',5-trihydroxy(1,1'-biphenyl)-2-yl)carbonyl)-beta-D-glucopyranosyl)oxy)-, (4aS,5R,6S)-
    • (4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl- 2-O-[(3,3',5-trihydroxybiphenyl-2-yl)carbonyl]-beta-D-glucopyranoside
    • 21018-84-8
    • CS-0022673
    • AKOS015896722
    • (1,1'-Biphenyl)-2-carboxylic acid, 3,3',5-trihydroxy-, 2-ester with 5-ethenyl-6-(beta-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-1H,3H-pyrano(3,4-c)pyran-1-one, (4aS-(4aalpha,5beta,6alpha))-
    • s1273
    • UNII-5L82GT5I0W
    • (4aR)-5t-ethenyl-6c-[O(2)-(3,5,3'-trihydroxybiphenyl-2-ylcarbonyl)-beta-D-glucopyranosyloxy]-4,4ar,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one
    • 5L82GT5I0W
    • (4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl-2-O-[(3,3',5-trihydroxybiphenyl-2-yl)carbonyl]-beta-D-glucopyranoside
    • (4aR)-5t-ethenyl-6c-(O(2)-(3,5,3'-trihydroxybiphenyl-2-ylcarbonyl)-beta-D-glucopyranosyloxy)-4,4ar,5,6-tetrahydro-3H-pyrano(3,4-c)pyran-1-one
    • (2S,3R,4S,5S,6R)-2-(((3S,4S,4as)-4-ethenyl-8-oxo-3H,4H,4ah,5H,6H,8H-pyrano(3,4-c)pyran-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl 3,3',5-trihydroxy-(1,1'-biphenyl)-2-carboxylic acid
    • (4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano(3,4-c)pyran-6-yl-2-O-((3,3',5-trihydroxybiphenyl-2-yl)carbonyl)-beta-D-glucopyranoside
    • ((2S,3R,4S,5S,6R)-2-(((3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano(3,4-c)pyran-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl) 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
    • DA-70749
    • (2S,3R,4S,5S,6R)-2-{[(3S,4S,4as)-4-ethenyl-8-oxo-3H,4H,4ah,5H,6H,8H-pyrano[3,4-c]pyran-3-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl 3,3',5-trihydroxy-[1,1'-biphenyl]-2-carboxylic acid
    • MDL: MFCD30541334
    • Inchi: InChI=1S/C29H30O13/c1-2-16-17-6-7-38-27(37)18(17)11-39-28(16)40-12-21-23(33)24(34)25(35)29(41-21)42-26(36)14-9-19(31)22(20(32)10-14)13-4-3-5-15(30)8-13/h2-5,8-11,16-17,21,23-25,28-35H,1,6-7,12H2/t16?,17-,21?,23?,24?,25?,28?,29?/m0/s1
    • InChI-sleutel: FWSMZQZCMSGCCU-JFWSHMCSSA-N
    • LACHT: OC1=CC=CC(C2C(O)=CC(C(OC3OC(COC4OC=C5C(OCC[C@H]5C4C=C)=O)C(O)C(O)C3O)=O)=CC=2O)=C1

Berekende eigenschappen

  • Exacte massa: 586.16900
  • Monoisotopische massa: 586.169
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1020
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 202A^2
  • XLogP3: 2.4

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.59
  • Smeltpunt: 229-230° (monohydrate)
  • Kookpunt: 928.5 °C at 760 mmHg
  • Vlampunt: 306.9 °C
  • Brekindex: 1.692
  • PSA: 201.67000
  • LogboekP: 1.05690
  • Specifieke rotatie: D20 -116.6° (methanol)

Amarogentin Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • Opslagvoorwaarde:−20°C

Amarogentin Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
T5497-1 mL * 10 mM (in DMSO)
AMAROGENTIN
21018-84-8 98.75%
1 mL * 10 mM (in DMSO)
¥ 710 2023-09-15
Ambeed
A647580-100mg
(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((3S,4R,4aS)-8-oxo-4-vinyl-3,4,4a,5,6,8-hexahydropyrano[3,4-c]pyran-3-yl)oxy)tetrahydro-2H-pyran-3-yl 3,3',5-trihydroxy-[1,1'-biphenyl]-2-carboxylate
21018-84-8 97%
100mg
$217.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5497-50 mg
AMAROGENTIN
21018-84-8 98.00%
50mg
¥4980.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69794-1mg
Amarogentin
21018-84-8 98%
1mg
¥377.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1603-100mg
Amarogentin
21018-84-8 98%
100mg
$450 2023-09-19
ChemFaces
CFN90519-20mg
Amarogentin
21018-84-8 >=98%
20mg
$238 2021-07-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5497-5 mg
AMAROGENTIN
21018-84-8 98.00%
5mg
¥840.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5497-100 mg
AMAROGENTIN
21018-84-8 98.00%
100MG
¥9030.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5497-25 mg
AMAROGENTIN
21018-84-8 98.00%
25mg
¥2730.00 2022-04-26
MedChemExpress
HY-N2447-10mM*1mLinDMSO
Amarogentin
21018-84-8 98.96%
10mM*1mLinDMSO
¥1161 2023-07-26
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:21018-84-8)Amarogentin
A1199688
Zuiverheid:99%/99%/99%
Hoeveelheid:100mg/250mg/1g
Prijs ($):195.0/332.0/896.0